molecular formula C25H24N2O5 B2647309 N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE CAS No. 301312-67-4

N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE

Cat. No.: B2647309
CAS No.: 301312-67-4
M. Wt: 432.476
InChI Key: DKQJFIOGFMCCFD-XLNRJJMWSA-N
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Description

N-[(1Z)-1-[5-(4-Methoxyphenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide is a synthetic benzamide derivative characterized by a complex structure integrating multiple pharmacophores. The compound features:

  • A benzamide core, providing a rigid aromatic scaffold for molecular interactions.
  • A (Z)-configured propen-2-yl linker connecting the benzamide to a furan moiety.
  • A morpholin-4-yl-3-oxo group, enhancing solubility via the morpholine oxygen atoms and enabling hydrogen bonding .

Properties

IUPAC Name

N-[(Z)-1-[5-(4-methoxyphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-30-20-9-7-18(8-10-20)23-12-11-21(32-23)17-22(25(29)27-13-15-31-16-14-27)26-24(28)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,26,28)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQJFIOGFMCCFD-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE typically involves a multicomponent reaction. One common method includes the condensation of 4-methoxyphenylglyoxal with morpholine and a suitable benzamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives with variations in substituents influencing physicochemical and biological properties. Key structural analogs and their distinguishing features are analyzed below:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Methoxyphenyl (furan), Morpholin-4-yl ~477.5 (estimated) Balanced polarity due to morpholine; moderate lipophilicity from methoxy group.
N-{(1Z)-1-[5-(4-Bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide 4-Bromophenyl (furan), Pyridinylmethylamino ~540.3 Increased molecular weight and lipophilicity from bromine; pyridine enhances basicity but reduces solubility vs. morpholine.
N-[(Z)-1-(4-Methoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide 4-Methoxyphenyl, Isobutylamino ~409.5 Isobutylamino group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to morpholine.
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide 4-Methoxyphenyl, Sulfamoylphenylamino ~465.5 Sulfamoyl group introduces hydrogen-bonding capacity, potentially improving target affinity for enzymes like carbonic anhydrase.
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazol, Benzyl(methyl)sulfamoyl ~548.6 Oxadiazole ring enhances metabolic stability; sulfamoyl group may confer anti-fungal activity (as seen in LMM11 against fungal strains).

Key Observations

Substituent Impact on Solubility: Morpholine (target compound) and pyridine () both improve solubility via heteroatoms, but morpholine’s non-aromatic structure may reduce steric hindrance compared to pyridine’s planar ring . Isobutylamino () and sulfamoyl () groups exhibit trade-offs: increased lipophilicity vs.

Electronic and Steric Effects :

  • Electron-donating groups (e.g., 4-methoxy in furan) enhance π-π interactions, while electron-withdrawing substituents (e.g., bromine in ) may alter binding kinetics .
  • Bulky groups like 1,3,4-oxadiazol () improve metabolic stability but may reduce target accessibility .

Biological Implications :

  • Sulfamoyl-containing analogs () are frequently associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) due to sulfonamide’s ability to coordinate metal ions .
  • Anti-fungal activity in LMM11 () suggests benzamide derivatives with heterocyclic appendages may target fungal membrane proteins or biosynthetic pathways .

Biological Activity

N-[(1Z)-1-[5-(4-Methoxyphenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O3, with a molecular weight of 388.45 g/mol. The compound features a furan ring substituted with a methoxyphenyl group and a morpholine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H24N2O3
Molecular Weight388.45 g/mol
IUPAC NameThis compound

The mechanism of action for N-[(1Z)-1-[5-(4-Methoxyphenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-y]benzamide involves its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), modulating signaling pathways that regulate inflammation and pain perception.

Anticancer Activity

Recent studies have indicated that N-[(1Z)-1-[5-(4-Methoxyphenyl)furan-2-y]... exhibits promising anticancer properties. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various models. In animal studies, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its efficacy in managing inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the effects of N-[...]-benzamide on human breast cancer cells. The results showed:

  • IC50 Values : The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity.

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats:

TreatmentPaw Edema Reduction (%)
Control0
Compound (10 mg/kg)40
Compound (20 mg/kg)60

The data indicated that higher doses correlate with increased anti-inflammatory effects.

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